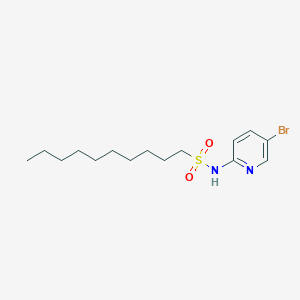
vinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Descripción general
Descripción
Vinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, also known as VDP, is a chemical compound that has been found to have potential applications in scientific research. VDP is a vinyl ester of dimethyl malonate, and its synthesis method involves a reaction between dimethyl malonate and 3,4-dihydroisoquinoline-1,3-dione. In
Aplicaciones Científicas De Investigación
Vinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to have anti-inflammatory and anti-tumor properties, and it has also been found to be a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of vinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its inhibition of HDACs. HDACs remove acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDACs by this compound leads to an increase in histone acetylation, which leads to the activation of gene expression. This mechanism of action has been proposed to be responsible for the anti-inflammatory and anti-tumor properties of this compound.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and it has also been found to reduce inflammation in animal models of inflammatory disease. In addition, this compound has been found to have neuroprotective effects in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using vinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in lab experiments is that it is a relatively simple and straightforward compound to synthesize. In addition, its mechanism of action as an HDAC inhibitor makes it an attractive compound for use in studies of gene expression and epigenetics. However, one limitation of using this compound in lab experiments is that it has not yet been extensively studied, and its potential side effects and toxicity are not well understood.
Direcciones Futuras
There are a number of potential future directions for the use of vinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in scientific research. One area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential use in the treatment of inflammatory and neurodegenerative diseases. In addition, further studies are needed to better understand the mechanism of action of this compound and its potential side effects and toxicity.
Propiedades
IUPAC Name |
ethenyl 2-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-3-18-13(17)8(2)14-11(15)9-6-4-5-7-10(9)12(14)16/h3-8H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDKQXNNCZPHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC=C)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-bromo-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene](/img/structure/B4289844.png)
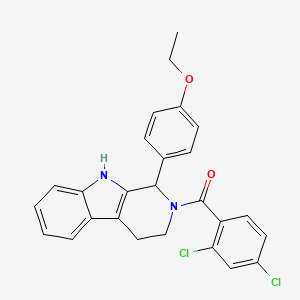
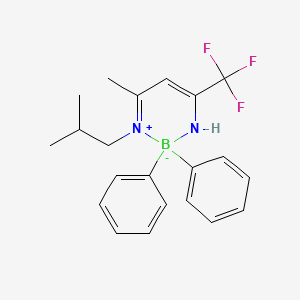
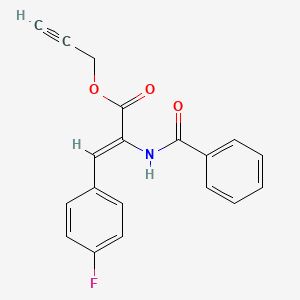
![ethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B4289869.png)
![2-({6-[(2-chloro-6-fluorobenzylidene)amino]-1,3-benzothiazol-2-yl}thio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4289878.png)

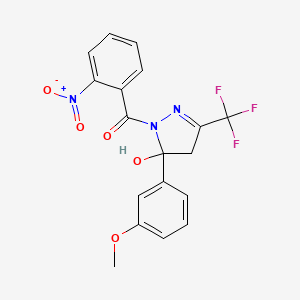

![3,4,4,5-tetramethyl-5-[(4-nitrobenzylidene)(oxido)amino]-1,3-thiazolidine-2-thione](/img/structure/B4289903.png)
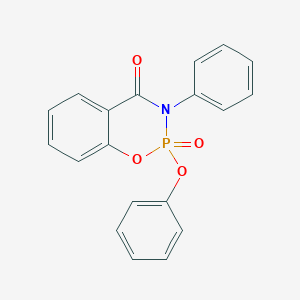
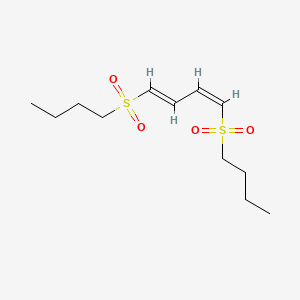
![5-(butylsulfonyl)-6-[2-(butylsulfonyl)vinyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B4289950.png)
